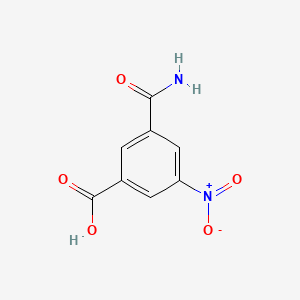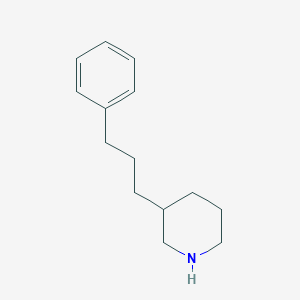
2,2-Bis(4-nitrobenzyl)malonic acid
Vue d'ensemble
Description
2,2-Bis(4-nitrobenzyl)malonic acid, also known as BNMA, is an organic compound that was initially synthesized in the 1950s. It has been used in a variety of scientific research applications, including as a tool to study enzyme kinetics, as a fluorescent probe for the detection of reactive oxygen species, and as a model compound for the study of biomolecular interactions.
Applications De Recherche Scientifique
Antitumor Activities and Synthesis
2,2-Bis(4-nitrobenzyl)malonic acid derivatives have been studied for their antitumor activities. For example, compounds carrying a nitro group in the benzene ring, like 2-bis-(β-chloroethyl)-aminomethyl-5-nitro-phenylalanine, have shown higher antitumor activity compared to their unsubstituted counterparts. This is attributed to the nitro group deactivating the chlorine atoms of the mustard grouping, thus decreasing toxicity. These compounds are synthesized through a series of reactions, starting from precursors like 2-Methyl-5-nitrobenzyl chloride (Jen, 1965).
Catalytic Applications in Organic Synthesis
This compound is used in gold-catalyzed cyclization reactions, an efficient approach to synthesize complex organic compounds like 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. These reactions proceed smoothly under mild conditions and yield products of interest in pharmaceutical science, due to the presence of this scaffold in bioactive natural and synthetic products (Iazzetti et al., 2022).
Corrosion Inhibition
Studies have also explored the use of derivatives of this compound in corrosion inhibition. Compounds like N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -(4-nitrobenzylidene)benzene-1,4-diamine) have shown to be effective corrosion inhibitors for mild steel in acidic solutions. These inhibitors work by adsorbing on the metal surface, protecting it from corrosion, and are evaluated through techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Singh & Quraishi, 2016).
Photodegradable Materials
The compound is also relevant in the synthesis of photodegradable materials. Studies have incorporated photodegradable o-nitrobenzyl esters into new dendrimer monomers for creating fully photodegradable materials. These dendrimers, derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), degrade upon exposure to light to release bis-MPA, offering potential applications in environmentally sensitive areas (Nazemi et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOPDJPKIXQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
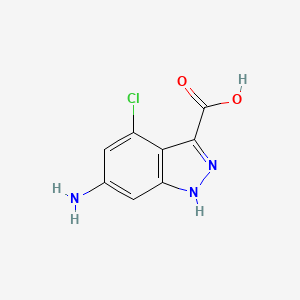
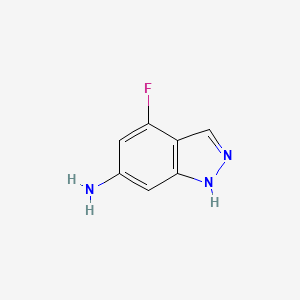
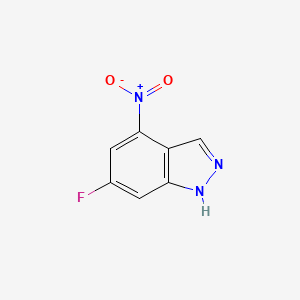



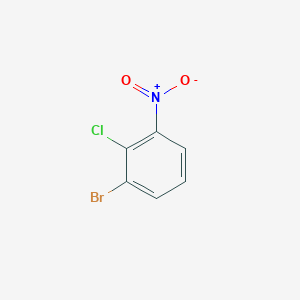

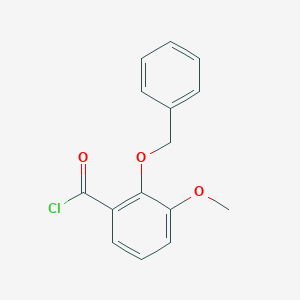
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)


